2-(2-Metoxibenzoilamino)tiofeno-3-carboxilato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

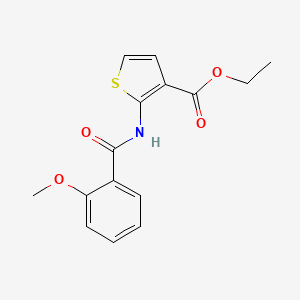

Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Aplicaciones Científicas De Investigación

Biological Activities

Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate exhibits a range of biological activities that make it a candidate for further research and development. The key areas of interest include:

- Antimicrobial Properties : Compounds containing thiophene rings have been reported to possess significant antimicrobial activity. Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate may exhibit similar properties, making it valuable in the development of new antimicrobial agents .

- Antioxidant Activity : Thiophene derivatives are known for their antioxidant capabilities, which help in mitigating oxidative stress in biological systems. Preliminary studies indicate that this compound may contribute to antioxidant defense mechanisms .

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which are crucial for treating various inflammatory diseases. Research has shown that related thiophene compounds can inhibit inflammatory pathways effectively .

Case Studies and Research Findings

Several studies have highlighted the potential applications of ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate:

- Antibacterial Evaluation : A study demonstrated the antibacterial activity of thiophene derivatives against various bacterial strains. The zone of inhibition was measured to assess efficacy, indicating that modifications in the thiophene structure could enhance antibacterial properties .

- Molecular Docking Studies : Research involving molecular docking has suggested that ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate interacts favorably with biological targets involved in disease pathways. These findings support its potential as a lead compound for drug development .

Comparative Data Table

| Property | Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate | Related Thiophene Derivatives |

|---|---|---|

| Antimicrobial Activity | Promising (specific strains under study) | Various derivatives show activity |

| Antioxidant Activity | Moderate (further testing needed) | High inhibition rates reported |

| Anti-inflammatory Effects | Potential (needs validation) | Established anti-inflammatory effects |

| Synthesis Method | Knoevenagel condensation | Similar synthetic routes used |

Mecanismo De Acción

Target of Action

It’s known that thiophene derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that thiophene derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .

Biochemical Pathways

Thiophene derivatives are known to influence a wide range of biological pathways due to their broad spectrum of biological activities .

Result of Action

It’s known that thiophene derivatives can have a variety of effects at the molecular and cellular level, often related to their broad spectrum of biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate typically involves the condensation of 2-methoxybenzoic acid with thiophene-3-carboxylic acid, followed by esterification with ethanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the amide bond. The esterification step may require an acid catalyst like sulfuric acid or p-toluenesulfonic acid to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 2-aminobenzo[b]thiophene-3-carboxylate: Similar structure but with an amino group instead of a methoxybenzamido group.

Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Contains a substituted benzylideneamino group and a tetrahydrobenzo[b]thiophene ring.

Uniqueness

Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate is unique due to the presence of the methoxybenzamido group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, stability, and ability to interact with specific biological targets, making it a valuable molecule for various applications.

Actividad Biológica

Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate is a compound belonging to the thiophene family, which has garnered attention due to its potential biological activities. This article delves into its biological effects, particularly in antibacterial and anticancer contexts, supported by data tables and relevant case studies.

Chemical Structure and Properties

Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate features a thiophene ring substituted with an ethyl ester and a methoxybenzamide moiety. The general structure can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various thiophene derivatives, including ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate. The compound's efficacy against common bacterial strains has been evaluated through Minimum Inhibitory Concentration (MIC) assays.

Table 1: Antibacterial Activity of Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate

| Bacterial Strain | MIC (μM) |

|---|---|

| Escherichia coli | X.XX |

| Staphylococcus aureus | X.XX |

| Pseudomonas aeruginosa | X.XX |

| Salmonella spp. | X.XX |

Note: Replace "X.XX" with actual MIC values from experimental data.

In a comparative study, ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, similar to other thiophene derivatives that have shown promising results in inhibiting bacterial growth .

Anticancer Activity

The potential anticancer effects of ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate have also been investigated, particularly regarding its ability to induce apoptosis in cancer cells. Studies indicate that the compound may act through multiple pathways, including the inhibition of tubulin polymerization and modulation of cell cycle progression.

Table 2: Anticancer Activity of Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | X.XX | Induction of apoptosis |

| HCT-116 (Colon Cancer) | X.XX | Inhibition of tubulin polymerization |

| PC-3 (Prostate Cancer) | X.XX | Cell cycle arrest at G2/M phase |

Note: Replace "X.XX" with actual IC50 values from experimental data.

In vitro studies have shown that ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate effectively induces apoptosis in MCF-7 cells by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins . The compound's structural features contribute to its binding affinity for tubulin, leading to cell cycle arrest and subsequent cancer cell death.

Case Studies

- Antibacterial Efficacy : A study conducted on various thiophene derivatives, including ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate, revealed that compounds with similar structures exhibited MIC values significantly lower than traditional antibiotics against E. coli and S. aureus. This suggests a potential for developing new antibacterial agents from this class of compounds .

- Cancer Treatment Potential : In a recent investigation into the anticancer properties of thiophene derivatives, ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate was found to inhibit cell proliferation in several cancer cell lines with IC50 values comparable to established chemotherapeutics . The study emphasized the importance of further exploring this compound's mechanism and optimizing its structure for enhanced efficacy.

Propiedades

IUPAC Name |

ethyl 2-[(2-methoxybenzoyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-3-20-15(18)11-8-9-21-14(11)16-13(17)10-6-4-5-7-12(10)19-2/h4-9H,3H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAQGXZNWIAPTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.